molecular formula C12H11ClN2O3 B13977295 6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1h,3h)-pyrimidinedione

6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1h,3h)-pyrimidinedione

Cat. No.: B13977295
M. Wt: 266.68 g/mol
InChI Key: JCVDDKHUCOLSKO-UHFFFAOYSA-N
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Description

6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1H,3H)-pyrimidinedione is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol . This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a pyrimidinedione core structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 4-methoxybenzyl chloride with 6-chlorouracil under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinedione derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1H,3H)-pyrimidinedione is unique due to its specific structural features, such as the presence of both chloro and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

6-chloro-1-[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H11ClN2O3/c1-18-9-4-2-8(3-5-9)7-15-10(13)6-11(16)14-12(15)17/h2-6H,7H2,1H3,(H,14,16,17)

InChI Key

JCVDDKHUCOLSKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)Cl

Origin of Product

United States

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